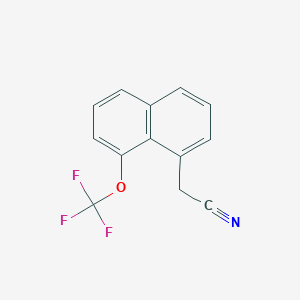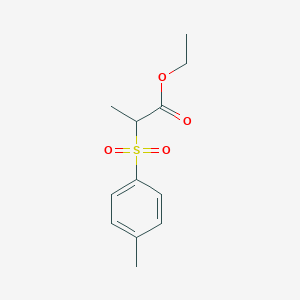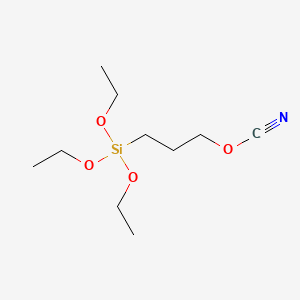
3-(Triethoxysilyl)propyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triethoxysilyl)propyl cyanate is an organosilicon compound with the chemical formula C10H21NO4Si. It is a versatile compound used in various fields due to its unique properties, which include the presence of both cyanate and triethoxysilyl functional groups. These groups allow it to participate in a wide range of chemical reactions, making it valuable in industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Triethoxysilyl)propyl cyanate can be synthesized through the reaction of 3-(triethoxysilyl)propylamine with cyanogen bromide. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triethoxysilyl)propyl cyanate undergoes various types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The cyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted cyanates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Triethoxysilyl)propyl cyanate is used in a variety of scientific research applications, including:
Chemistry: As a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: In the modification of surfaces for biosensors and other analytical devices.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of advanced materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-(Triethoxysilyl)propyl cyanate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds, providing strong adhesion to surfaces. The cyanate group can react with nucleophiles, allowing for further functionalization and modification of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl methacrylate
Uniqueness
3-(Triethoxysilyl)propyl cyanate is unique due to the presence of both cyanate and triethoxysilyl functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it more versatile compared to similar compounds that may only have one functional group.
Propiedades
Número CAS |
94158-46-0 |
|---|---|
Fórmula molecular |
C10H21NO4Si |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
3-triethoxysilylpropyl cyanate |
InChI |
InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-12-10-11/h4-9H2,1-3H3 |
Clave InChI |
RHZAAYVDJRHENK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOC#N)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


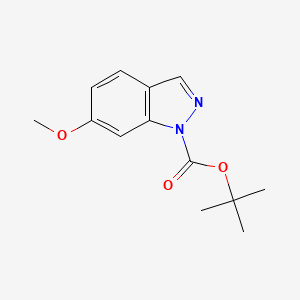
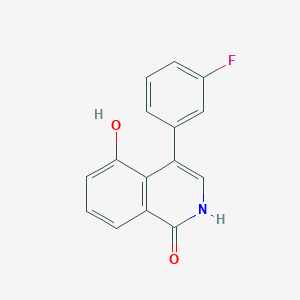
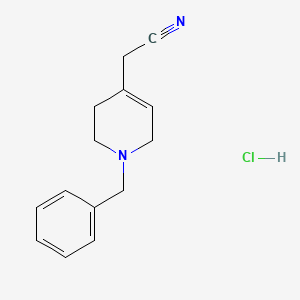


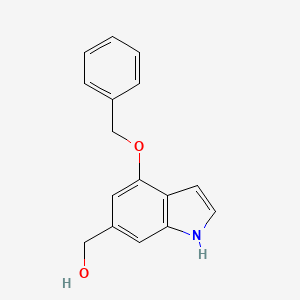
![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)

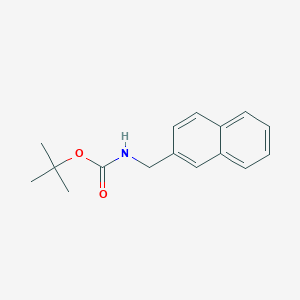
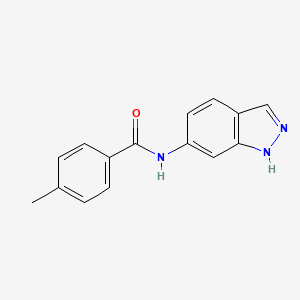
![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
